BenchChemオンラインストアへようこそ!

4-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride

Medicinal Chemistry CNS Drug Design Structure-Activity Relationship

4-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride (CAS 1219979-23-3) is a 4-substituted piperidine building block featuring a 3,5-difluorobenzyl moiety linked through an oxymethylene spacer. With a molecular formula of C₁₃H₁₈ClF₂NO and a molecular weight of 277.74 g/mol, the compound exists as a hydrochloride salt, enhancing aqueous solubility and crystallinity relative to its free base.

Molecular Formula C13H18ClF2NO
Molecular Weight 277.74 g/mol
CAS No. 1219979-23-3
Cat. No. B1398240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride
CAS1219979-23-3
Molecular FormulaC13H18ClF2NO
Molecular Weight277.74 g/mol
Structural Identifiers
SMILESC1CNCCC1COCC2=CC(=CC(=C2)F)F.Cl
InChIInChI=1S/C13H17F2NO.ClH/c14-12-5-11(6-13(15)7-12)9-17-8-10-1-3-16-4-2-10;/h5-7,10,16H,1-4,8-9H2;1H
InChIKeyFDENUWPQMXDSDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride (CAS 1219979-23-3): A Structurally Distinct Piperidine Intermediate for CNS-Targeted Drug Discovery


4-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride (CAS 1219979-23-3) is a 4-substituted piperidine building block featuring a 3,5-difluorobenzyl moiety linked through an oxymethylene spacer. With a molecular formula of C₁₃H₁₈ClF₂NO and a molecular weight of 277.74 g/mol, the compound exists as a hydrochloride salt, enhancing aqueous solubility and crystallinity relative to its free base . The 3,5-difluorobenzyl group confers increased lipophilicity and metabolic stability, while the oxymethylene linker provides conformational flexibility distinct from directly attached benzyloxy analogs . These structural attributes position this compound as a versatile intermediate in medicinal chemistry programs targeting central nervous system (CNS) disorders, where piperidine scaffolds with fluorinated benzyl substituents have demonstrated favorable brain penetration and receptor binding properties [1].

Why Generic Substitution of 4-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride (CAS 1219979-23-3) with In-Class Analogs Fails to Guarantee Equivalent Performance


Piperidine derivatives bearing difluorobenzyl substituents are not interchangeable building blocks. Seemingly minor structural variations—such as the absence or presence of an oxymethylene linker (comparing C₁₂H₁₆ClF₂NO, MW 263.71 vs. C₁₃H₁₈ClF₂NO, MW 277.74), the position of fluorine atoms on the aromatic ring (3,5- vs. 2,6-difluoro), or the site of attachment to the piperidine ring (3- vs. 4-position)—produce markedly different molecular shapes, electronic distributions, and conformational profiles . These differences directly affect target binding, metabolic stability, and pharmacokinetic behavior. In the CNS field, 3,5-disubstituted phenylpiperidine modulators of dopamine neurotransmission demonstrate that specific substitution patterns are critical for receptor selectivity and in vivo efficacy, and that even regioisomeric variants cannot be assumed to exhibit comparable activity [1]. Consequently, procurement decisions based solely on chemical class without verifying the exact CAS number risk introducing uncontrolled variables into SAR campaigns, potentially leading to misleading structure-activity correlations, failed biological assays, and costly project delays.

Quantitative Differentiation Evidence for 4-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride (CAS 1219979-23-3) vs. Closest Analogs


Oxymethylene Linker Increases Molecular Weight and Conformational Flexibility vs. Directly Attached 4-[(3,5-Difluorobenzyl)oxy]piperidine (CAS 1220016-24-9)

Target compound 4-{[(3,5-difluorobenzyl)oxy]methyl}piperidine hydrochloride (CAS 1219979-23-3) differs from 4-[(3,5-difluorobenzyl)oxy]piperidine hydrochloride (CAS 1220016-24-9) by the insertion of a methylene (–CH₂–) spacer between the piperidine ring and the benzyloxy oxygen. This structural difference results in a molecular weight increase from 263.71 to 277.74 g/mol and an additional rotatable bond (4 vs. 3), conferring greater conformational flexibility . In medicinal chemistry, linker length is a well-established parameter for tuning the distance between pharmacophoric elements and optimizing ligand-receptor complementarity; the added methylene group can shift the orientation of the 3,5-difluorophenyl ring by approximately 1.5 Å, potentially altering binding mode and affinity at CNS targets [1].

Medicinal Chemistry CNS Drug Design Structure-Activity Relationship

4-Position Substitution Confers Distinct Receptor Binding Geometry vs. 3-Position Regioisomer (CAS 1220020-47-2)

The target compound (CAS 1219979-23-3) bears the 3,5-difluorobenzyloxymethyl substituent at the 4-position of the piperidine ring, whereas CAS 1220020-47-2 places the identical substituent at the 3-position. Despite sharing the same molecular formula (C₁₃H₁₈ClF₂NO, MW 277.74), these regioisomers position the basic amine and the aryl ether in different relative orientations, which can lead to divergent binding poses at biological targets . In related 3,5-disubstituted phenylpiperidine series, the position of substitution on the piperidine ring has been shown to be critical for dopamine D3 receptor modulation and serotonin transporter affinity [1].

CNS Pharmacology Regioisomer Selectivity Piperidine SAR

3,5-Difluoro Substitution Pattern on the Benzyl Ring Affords Distinct Electronic and Metabolic Profile vs. 2,6-Difluoro Analog (CAS 1220020-16-5)

The target compound (CAS 1219979-23-3) features fluorine atoms at the 3- and 5-positions of the benzyl ring, whereas CAS 1220020-16-5 places fluorine atoms at the 2- and 6-positions. While both share identical molecular weight (277.74 g/mol) and molecular formula, the 2,6-difluoro substitution pattern introduces steric hindrance adjacent to the oxymethylene linker, potentially restricting rotation of the aryl ring and altering the energetically preferred conformation in solution and when bound to a protein target . In drug discovery, the position of fluorine substituents on aromatic rings is known to modulate metabolic stability: 3,5-difluoro substitution generally resists CYP450-mediated oxidative metabolism through combined electronic and steric effects, while 2,6-difluoro patterns may exhibit different regioselectivity for oxidative defluorination [1].

Fluorine Chemistry Metabolic Stability CYP450 Metabolism

Hydrochloride Salt Form Provides Enhanced Aqueous Solubility and Handling Characteristics vs. Free Base

As a hydrochloride salt, CAS 1219979-23-3 offers superior aqueous solubility and crystallinity compared to its free base counterpart (C₁₃H₁₇F₂NO, MW 241.28), which is particularly important for in vitro assay preparation and downstream synthetic transformations . The hydrochloride salt form is also reported to confer excellent crystallinity and storage stability, facilitating accurate weighing and long-term inventory management in research settings . The MDL number MFCD13561241 and the classification as an irritant (H315, H319, H335) further provide standardized safety handling guidelines .

Pharmaceutical Development Salt Selection Preformulation

3,5-Difluorobenzyloxymethylpiperidine Scaffold Aligns with Privileged CNS Pharmacophore Space Based on Patent SAR

The 3,5-disubstituted phenylpiperidine chemotype, exemplified by the target compound, is explicitly claimed as a modulator of dopamine neurotransmission in US Patent 8,501,777, which covers 3,5-disubstituted phenyl-piperidines for the treatment of CNS disorders [1]. The patent discloses that compounds within this structural class exhibit therapeutic effects through modulation of dopamine neurotransmission, with specific substitution patterns on the phenyl ring and piperidine core directly influencing pharmacological activity [1]. Furthermore, research on [(aryl)(aryloxy)methyl]piperidine derivatives has demonstrated that compounds bearing aryloxy substituents on the piperidine scaffold achieve high affinity for serotonin (5-HT) and norepinephrine (NE) transporters, with the nature and position of the aryl group being critical determinants of SERT vs. NET selectivity [2].

CNS Drug Discovery Dopamine Modulation Blood-Brain Barrier

Optimal Research and Procurement Application Scenarios for 4-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride (CAS 1219979-23-3)


CNS Drug Discovery: Dopamine and Serotonin Transporter Modulator Development

This compound serves as a key intermediate for synthesizing novel modulators of dopamine neurotransmission and monoamine transporters. Its 3,5-difluorobenzyl substitution pattern and 4-oxymethylpiperidine core align with the pharmacophore described in patent US 8,501,777 for CNS-active 3,5-disubstituted phenylpiperidines [1]. Research groups pursuing candidates for depression, anxiety, or psychotic disorders can leverage this scaffold for SAR expansion, given the documented high affinity of related [(aryl)(aryloxy)methyl]piperidine derivatives for SERT and NET [2].

Medicinal Chemistry SAR Studies Requiring Precise Linker Length Control

The oxymethylene linker (–CH₂–O–CH₂–) provides an additional methylene unit compared to directly attached 4-[(3,5-difluorobenzyl)oxy]piperidine (CAS 1220016-24-9, MW 263.71), enabling systematic exploration of linker-length effects on target binding, selectivity, and pharmacokinetic properties . This compound is the appropriate choice when the research objective is to evaluate the impact of an extended spacer between the piperidine amine and the fluorinated aromatic ring, a parameter that has been shown to influence transporter selectivity in published piperidine SAR campaigns [2].

Fluorine Position SAR: Comparative Evaluation of Metabolic Stability and CYP450 Interaction

The 3,5-difluoro arrangement on the benzyl ring presents a specific electronic and steric environment that can be systematically compared with the 2,6-difluoro isomer (CAS 1220020-16-5) to assess differential metabolic stability and CYP450 inhibition profiles . This compound is the procurement choice for teams conducting fluorine-walk studies to identify optimal substitution patterns that maximize metabolic half-life while minimizing drug-drug interaction liability, leveraging the known property of 3,5-difluoro substitution to block para-hydroxylation metabolic pathways.

Regioisomeric Probe for Piperidine-Based Target Engagement Studies

The 4-position substitution on the piperidine ring distinguishes this compound from its 3-substituted regioisomer (CAS 1220020-47-2). When both regioisomers are assayed in parallel, differential activity can reveal critical information about the spatial orientation of the basic amine relative to the receptor binding pocket . Procurement of CAS 1219979-23-3 specifically enables this regioisomeric pair analysis, which is a standard medicinal chemistry strategy for mapping receptor pharmacophores and identifying the optimal substitution vector for potency and selectivity enhancement [1].

Quote Request

Request a Quote for 4-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.